1-{2-[(3-Cyanophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Description
1-{[(3-CYANOPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a cyanophenyl group, a carbamoyl group, and a pyridine ring
Properties
Molecular Formula |
C15H11N3O4 |
|---|---|
Molecular Weight |
297.26 g/mol |
IUPAC Name |
1-[2-(3-cyanoanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H11N3O4/c16-7-10-2-1-3-12(6-10)17-13(19)9-18-8-11(15(21)22)4-5-14(18)20/h1-6,8H,9H2,(H,17,19)(H,21,22) |
InChI Key |
VSRZDEHWPAIDOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C=C(C=CC2=O)C(=O)O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(3-CYANOPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID typically involves multiple steps, including the formation of the cyanophenyl group and the pyridine ring. Common synthetic routes may include:
Nitration and Reduction: Starting with a phenyl compound, nitration followed by reduction can introduce the cyanophenyl group.
Cyclization: Formation of the pyridine ring often involves cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include:
Catalysis: Use of catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to maintain reaction conditions.
Purification: Techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-{[(3-CYANOPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for specific reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-{[(3-CYANOPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[(3-CYANOPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. This can include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
1-{[(3-CYANOPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID can be compared with other similar compounds, such as:
1-{[(3-CYANOPHENYL)CARBAMOYL]METHYL}PIPERIDINE-3-CARBOXAMIDE: Similar structure but with a piperidine ring instead of a pyridine ring.
1-{[(3-CYANOPHENYL)CARBAMOYL]METHYL}BENZENE-3-CARBOXYLIC ACID: Similar structure but with a benzene ring instead of a pyridine ring.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
